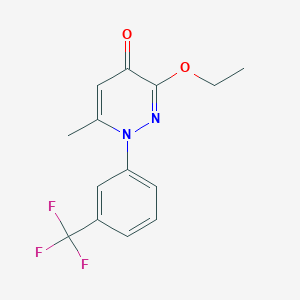
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research, particularly in the areas of pharmacology and medicinal chemistry. This compound is known for its potential therapeutic benefits and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone in lab experiments is its high purity and yield, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, further research is needed to explore the anticancer potential of this compound and its derivatives. Furthermore, the potential use of this compound in the treatment of other inflammatory and pain-related disorders, such as osteoarthritis and rheumatoid arthritis, needs to be explored.
Synthesemethoden
The synthesis method of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research applications.
Eigenschaften
CAS-Nummer |
146824-77-3 |
|---|---|
Produktname |
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Molekularformel |
C14H13F3N2O2 |
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13-12(20)7-9(2)19(18-13)11-6-4-5-10(8-11)14(15,16)17/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
JLIJWYCKJBEEFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
Synonyme |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
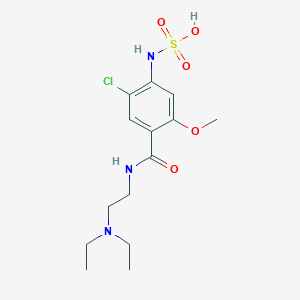
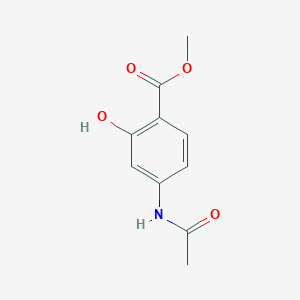
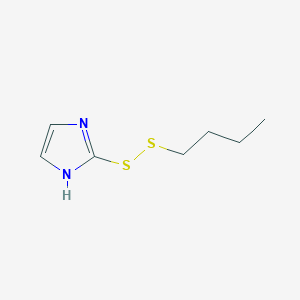
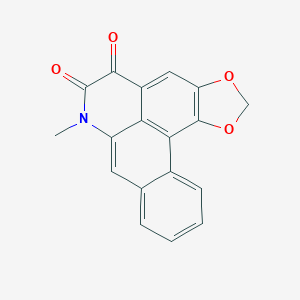
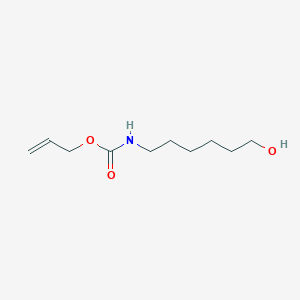
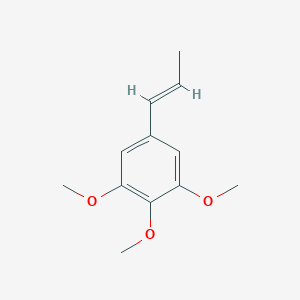
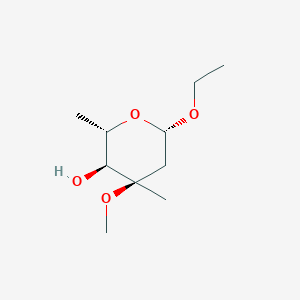
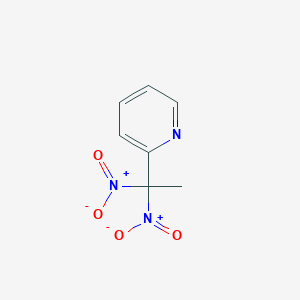
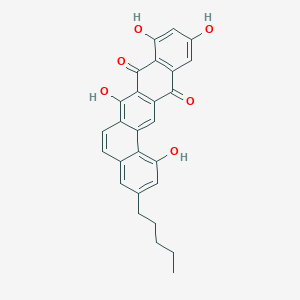
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)